molecular formula C15H13BrClN3O3 B5025027 2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide

2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5025027
M. Wt: 398.64 g/mol
InChI Key: VFOUSBBAHRWXFC-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is a complex organic compound that features a bromine atom, a chloro-nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide typically involves multiple steps. One common approach starts with the bromination of benzamide to introduce the bromine atom. This is followed by the introduction of the 2-chloro-6-nitrophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the aminoethyl group to the benzamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to convert it into an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce amino derivatives.

Scientific Research Applications

2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide
  • 2-bromo-N-{2-[(2-chloro-6-methylphenyl)amino]ethyl}benzamide
  • 2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]propyl}benzamide

Uniqueness

2-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-bromo-N-[2-(2-chloro-6-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-11-5-2-1-4-10(11)15(21)19-9-8-18-14-12(17)6-3-7-13(14)20(22)23/h1-7,18H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOUSBBAHRWXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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